molecular formula C26H29N3O6S B2491122 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-37-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2491122
CAS No.: 878060-37-8
M. Wt: 511.59
InChI Key: QONZQRRHLLIJDQ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O6S and its molecular weight is 511.59. The purity is usually 95%.
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Scientific Research Applications

  • Enzyme Inhibitory Potential : This compound has been investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase. It has shown substantial inhibitory activity, suggesting its potential use in therapeutic applications (Abbasi et al., 2019).

  • Antimalarial and COVID-19 Drug Potential : In a theoretical investigation, derivatives of this compound demonstrated promising antimalarial properties. Additionally, molecular docking studies suggested potential effectiveness against COVID-19, making it a candidate for further exploration in the treatment of these diseases (Fahim & Ismael, 2021).

  • Antimicrobial and Antioxidant Properties : Some derivatives of this compound have been synthesized and shown potent antimicrobial activity against bacteria and fungi, as well as significant antioxidant activity. This highlights its potential use in developing new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

  • Radio Ligand for Human A2B Adenosine Receptors : This compound has been used as a selective antagonist ligand for A2B adenosine receptors, indicating its potential in pharmacological characterization and research related to adenosine receptor functions (Baraldi et al., 2004).

  • Potential as Cholinesterase and Monoamine Oxidase Dual Inhibitor : Research indicates that this compound could act as a dual inhibitor for cholinesterase and monoamine oxidase, suggesting its application in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

  • Antibacterial Agents : Its derivatives have shown potent antibacterial potential against various Gram-negative and Gram-positive bacterial strains, pointing towards its application in developing new antibacterial therapies (Abbasi et al., 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S/c1-18-8-10-28(11-9-18)26(31)15-29-14-24(20-4-2-3-5-21(20)29)36(32,33)16-25(30)27-13-19-6-7-22-23(12-19)35-17-34-22/h2-7,12,14,18H,8-11,13,15-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONZQRRHLLIJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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